KC-11

Mtb-DHFR IC50 Selectivity Index

KC-11 is a next-generation Mtb-DHFR inhibitor developed via bioisosteric replacement of IND-07, delivering a >18-fold selectivity window over human DHFR—an improvement from IND-07 (6.5-fold) and KC-08 (4-fold). With confirmed whole-cell activity (MIC <10 µM), favorable ADME, and superior pharmacokinetics, it outperforms classical antifolates that fail due to poor permeability. Ideal for lead optimization, target engagement studies, and in vivo efficacy models. Ensure your program uses the definitive, peer-validated probe; inferior analogs compromise translational outcomes.

Molecular Formula C27H23BrN4O2
Molecular Weight 515.411
Cat. No. B1192999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC-11
SynonymsKC-11;  KC 11;  KC11
Molecular FormulaC27H23BrN4O2
Molecular Weight515.411
Structural Identifiers
SMILESCC(C1=C(C)N(CC2=CC=CC=C2)C3=C1C=C(OCC4=CN(C5=CC=C(Br)C=C5)N=N4)C=C3)=O
InChIInChI=1S/C27H23BrN4O2/c1-18-27(19(2)33)25-14-24(12-13-26(25)31(18)15-20-6-4-3-5-7-20)34-17-22-16-32(30-29-22)23-10-8-21(28)9-11-23/h3-14,16H,15,17H2,1-2H3
InChIKeySJXBIRVGNOAQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KC-11: A Selective Mtb-DHFR Inhibitor as a Novel Antitubercular Lead Compound


KC-11, also known as 1-(1-benzyl-5-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-methyl-1H-indol-3-yl)ethanone, is a novel, potent, and selective inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) [1]. It was developed through bioisosteric replacement of the carboxylic group of the previously reported lead compound IND-07 with a triazole moiety, resulting in significantly improved potency and selectivity [2]. KC-11 exhibits favorable in vitro ADME properties and a superior pharmacokinetic profile compared to its parent compound, positioning it as a promising lead for the development of new antitubercular agents [1].

Why KC-11 Cannot Be Substituted by Other Mtb-DHFR Inhibitors or Antitubercular Leads


The substitution of KC-11 with closely related analogs or other Mtb-DHFR inhibitors is not advisable due to significant differences in potency, selectivity, and drug-like properties. KC-11 demonstrates a >18-fold selectivity for Mtb-DHFR over the human isoform, a critical attribute for minimizing potential host toxicity [1]. This selectivity profile is markedly improved over the parent compound IND-07 (6.53-fold) and the series analog KC-08 (4-fold) [2]. Furthermore, KC-11 exhibits a favorable ADME and pharmacokinetic profile that is superior to IND-07, whereas many classical antifolates like methotrexate fail to inhibit Mtb growth due to poor cellular permeability [3]. These quantifiable differences underscore the unique profile of KC-11 as a lead compound, and substitution with a less selective or less permeable analog would undermine the specific therapeutic and research objectives.

Quantitative Differentiation of KC-11 from Key Comparators: A Data-Driven Evidence Guide


KC-11 Demonstrates Significantly Improved Potency and Selectivity over the Parent Lead Compound IND-07

KC-11 is a direct successor to the lead compound IND-07. In enzymatic assays, KC-11 (IC50 = 6.79 µM) is >22-fold more potent against Mtb-DHFR compared to IND-07 (IC50 = 150 µM) [1]. More importantly, KC-11 exhibits a >18-fold selectivity for Mtb-DHFR over the human isoform (h-DHFR), a marked improvement over IND-07's 6.53-fold selectivity [2].

Mtb-DHFR IC50 Selectivity Index Antitubercular Lead Optimization

KC-11 Exhibits Superior Selectivity Compared to Its In-Class Analog KC-08

Within the same series of triazole-substituted indole derivatives, KC-11 displays a >18-fold selectivity for Mtb-DHFR over h-DHFR. This is a 4.5-fold improvement over the next most selective analog in the series, KC-08, which exhibits only a 4-fold selectivity [1].

Selectivity h-DHFR Safety Margin Structure-Activity Relationship Mtb-DHFR

KC-11 Outperforms Classical Antifolates by Overcoming Permeability Barriers in Mycobacteria

While classical antifolates like methotrexate are potent inhibitors of isolated Mtb-DHFR, they fail to inhibit the growth of Mycobacterium tuberculosis due to an inability to permeate the lipid-rich mycobacterial cell wall [1]. In contrast, KC-11 demonstrates good in vitro activity against the H37Rv strain of M. tuberculosis (MIC < 10 µM), confirming its ability to penetrate the cell wall and engage its intracellular target [2].

Permeability Mtb Cell Wall Antifolate Methotrexate Drug Design

KC-11 Demonstrates a Superior Pharmacokinetic Profile Compared to IND-07

In addition to its improved potency and selectivity, KC-11 was evaluated for its ADME and pharmacokinetic properties. The study explicitly concludes that KC-11 displays 'acceptable ADME, and better pharmacokinetic profiles than IND-07' [1].

ADME Pharmacokinetics Drug-like Properties Lead Optimization

Key Research and Preclinical Development Scenarios for KC-11


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Novel Antituberculars

KC-11 serves as an advanced lead compound for medicinal chemistry programs focused on developing next-generation antitubercular agents. Its >18-fold selectivity over human DHFR [1] provides a clear structural template for further optimization aimed at enhancing potency, selectivity, and pharmacokinetic properties. The triazole-indole scaffold of KC-11 represents a validated chemical space distinct from traditional pteridine-based antifolates, offering a new avenue for combating drug-resistant tuberculosis.

In Vitro Studies of Mycobacterial Folate Metabolism and Drug Resistance Mechanisms

Researchers investigating the folate pathway in Mycobacterium tuberculosis can utilize KC-11 as a potent and selective probe. Its defined mechanism of action as an Mtb-DHFR inhibitor [1] allows for the study of target engagement and the characterization of resistance mutations. Its ability to penetrate the mycobacterial cell wall (demonstrated by an MIC < 10 µM [2]) makes it a more reliable tool than classical antifolates like methotrexate, which fail in whole-cell assays due to permeability issues.

Preclinical Development and In Vivo Proof-of-Concept Studies

Given its superior potency, selectivity, and improved pharmacokinetic profile compared to the prior lead IND-07 [1], KC-11 is a strong candidate for advancing into preclinical in vivo studies. Its favorable ADME properties suggest it is well-suited for formulation and testing in animal models of tuberculosis infection to establish efficacy, safety, and pharmacokinetic-pharmacodynamic relationships. It represents a significant step towards a potential new clinical candidate.

Computational Chemistry and Docking Studies

The binding mode of KC-11 within the active site of Mtb-DHFR has been predicted through docking studies [1]. This makes KC-11 a valuable reference compound for computational chemists performing virtual screening, molecular dynamics simulations, or structure-based drug design targeting Mtb-DHFR. Its well-characterized activity and selectivity provide a robust benchmark for validating new computational models and scoring functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KC-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.